molecular formula C15H10BrNO4S B11138925 2-({3-[(5-Bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)acetamide

2-({3-[(5-Bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)acetamide

Cat. No.: B11138925
M. Wt: 380.2 g/mol
InChI Key: BQFZMDCCMOTKPF-UHFFFAOYSA-N
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Description

2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound that features a benzofuran ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multiple steps:

    Synthesis of 5-bromothiophene-2-carboxylic acid: This can be achieved by brominating thiophene-2-carboxylic acid using bromine in the presence of a catalyst.

    Formation of 3-(5-bromothiophene-2-carbonyl)-1-benzofuran-5-ol: This step involves the condensation of 5-bromothiophene-2-carboxylic acid with 1-benzofuran-5-ol under acidic conditions.

    Synthesis of 2-{[3-(5-bromothiophene-2-carbonyl)-1-benzofuran-5-yl]oxy}acetamide: The final step involves the reaction of 3-(5-bromothiophene-2-carbonyl)-1-benzofuran-5-ol with acetamide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(5-CHLOROTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE: Similar structure but with a chlorine atom instead of bromine.

    2-{[3-(5-METHYLTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE can influence its reactivity and interactions with other molecules, making it unique compared to its analogs. This can result in different biological activities or material properties, highlighting the importance of this specific compound in research and development.

Properties

Molecular Formula

C15H10BrNO4S

Molecular Weight

380.2 g/mol

IUPAC Name

2-[[3-(5-bromothiophene-2-carbonyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C15H10BrNO4S/c16-13-4-3-12(22-13)15(19)10-6-21-11-2-1-8(5-9(10)11)20-7-14(17)18/h1-6H,7H2,(H2,17,18)

InChI Key

BQFZMDCCMOTKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)N)C(=CO2)C(=O)C3=CC=C(S3)Br

Origin of Product

United States

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